molecular formula C18H29N3O B14314974 Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- CAS No. 111982-35-5

Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)-

Cat. No.: B14314974
CAS No.: 111982-35-5
M. Wt: 303.4 g/mol
InChI Key: DBMUMGLCCCOOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- is a complex organic compound with the molecular formula C18H29N3O . This compound features a phenol group substituted with amino and piperidinylmethyl groups, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution, where a phenol derivative undergoes substitution reactions with piperidine derivatives under controlled conditions . The reaction conditions often include the use of strong bases and solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce primary amines.

Scientific Research Applications

Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the piperidinylmethyl groups can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- is unique due to the presence of both amino and piperidinylmethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

111982-35-5

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

4-amino-2,6-bis(piperidin-1-ylmethyl)phenol

InChI

InChI=1S/C18H29N3O/c19-17-11-15(13-20-7-3-1-4-8-20)18(22)16(12-17)14-21-9-5-2-6-10-21/h11-12,22H,1-10,13-14,19H2

InChI Key

DBMUMGLCCCOOLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCCCC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.